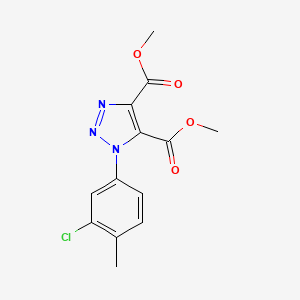![molecular formula C21H17F3N4S2 B2382069 4-乙基-3-(2-苯基-1,3-噻唑-4-基)-5-{[3-(三氟甲基)苄基]硫代}-4H-1,2,4-三唑 CAS No. 338759-64-1](/img/structure/B2382069.png)
4-乙基-3-(2-苯基-1,3-噻唑-4-基)-5-{[3-(三氟甲基)苄基]硫代}-4H-1,2,4-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound featuring a thiazole ring fused with a triazole ring. This compound is notable for its potential biological and pharmaceutical applications due to its unique structural attributes.
科学研究应用
This compound has garnered interest in various fields due to its unique structure and potential biological activities:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Applied in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: . Key steps include:
Formation of the thiazole ring via cyclization reactions involving thiourea and α-haloketones.
Subsequent functionalization to introduce the phenyl group at the 2-position of the thiazole ring.
Formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the trifluoromethyl benzyl sulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow chemistry and other advanced techniques may be employed to streamline the synthesis process and ensure scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the thiazole and triazole rings.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like sodium hydrosulfide for substitution reactions.
Major Products Formed:
Oxidized derivatives of the thiazole and triazole rings.
Reduced forms of the trifluoromethyl group.
Substituted derivatives with various nucleophiles.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: The thiazole and triazole rings can interact with enzymes and receptors in biological systems.
Pathways Involved: Potential involvement in pathways related to cell signaling, apoptosis, and metabolic processes.
相似化合物的比较
Thiazole Derivatives: Other thiazole-based compounds with varying substituents.
Triazole Derivatives: Compounds featuring triazole rings with different functional groups.
Trifluoromethyl Compounds: Other molecules containing trifluoromethyl groups.
Uniqueness: This compound stands out due to its combination of thiazole and triazole rings, along with the trifluoromethyl group, which contributes to its unique chemical and biological properties.
属性
IUPAC Name |
4-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4S2/c1-2-28-18(17-13-29-19(25-17)15-8-4-3-5-9-15)26-27-20(28)30-12-14-7-6-10-16(11-14)21(22,23)24/h3-11,13H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEQHIALOGMVHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)
![7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole](/img/structure/B2381989.png)
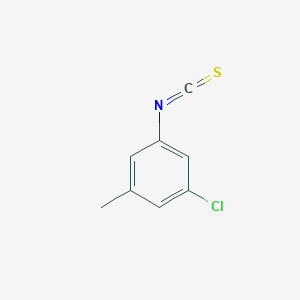
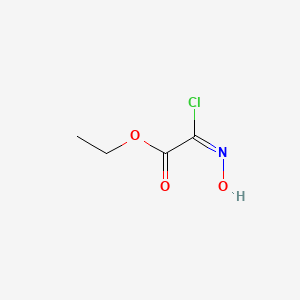
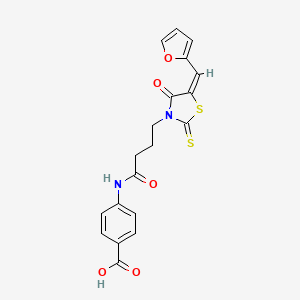
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)
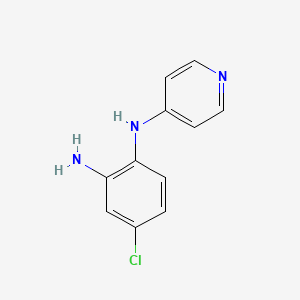
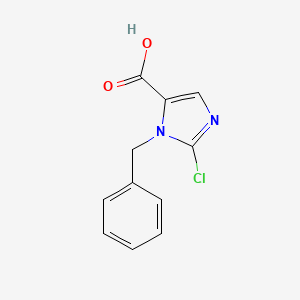
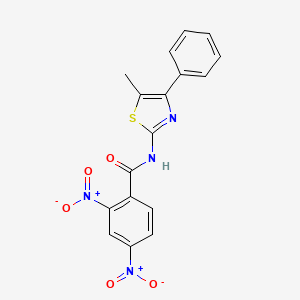
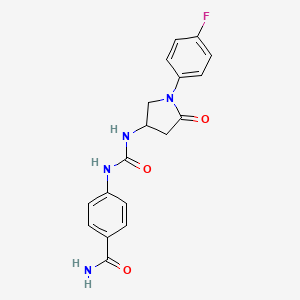
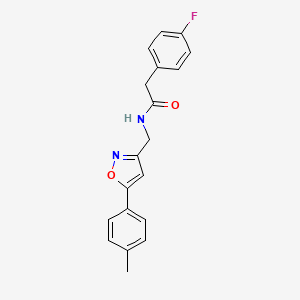
![5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2382006.png)

